N-Benzo[1,3]dioxol-5-yl-2-chloro-propionamide
CAS No.: 90476-87-2
Cat. No.: VC7243661
Molecular Formula: C10H10ClNO3
Molecular Weight: 227.64
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90476-87-2 |
|---|---|
| Molecular Formula | C10H10ClNO3 |
| Molecular Weight | 227.64 |
| IUPAC Name | N-(1,3-benzodioxol-5-yl)-2-chloropropanamide |
| Standard InChI | InChI=1S/C10H10ClNO3/c1-6(11)10(13)12-7-2-3-8-9(4-7)15-5-14-8/h2-4,6H,5H2,1H3,(H,12,13) |
| Standard InChI Key | YTMODFCWNOUDOG-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC2=C(C=C1)OCO2)Cl |
Introduction
N-Benzo dioxol-5-yl-2-chloro-propionamide is a synthetic organic compound characterized by the presence of a benzo dioxole moiety, a chlorinated propionamide group, and an amide functional group. This compound is of interest due to its potential applications in medicinal chemistry and material science, particularly for its structural similarity to biologically active molecules.
The benzo dioxole ring is a common pharmacophore found in various bioactive compounds, contributing to properties such as antimicrobial, antifungal, and anticancer activities. The chloro-propionamide group adds further chemical reactivity and potential biological activity.
Synthesis Pathways
The synthesis of N-Benzo dioxol-5-yl-2-chloro-propionamide typically involves:
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Preparation of the benzodioxole derivative: The benzo dioxole core can be synthesized or sourced from commercially available precursors.
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Chlorination of propionic acid derivatives: Chlorination is achieved using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
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Amidation reaction: The chlorinated intermediate reacts with an amine derivative under controlled conditions to form the final amide product.
Potential Applications
N-Benzo dioxol-5-yl-2-chloro-propionamide has potential applications in:
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Medicinal Chemistry:
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The benzodioxole moiety is found in drugs with antifungal and anticancer properties.
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The compound could serve as a precursor for designing enzyme inhibitors or receptor modulators.
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Material Science:
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Aromatic compounds like this are used in creating polymers with specific thermal or optical properties.
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Agricultural Chemistry:
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Potential use as a pesticide or herbicide due to its structural resemblance to bioactive agents.
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Crystallographic Data
While no direct crystallographic data was found for this compound, similar benzodioxole derivatives exhibit:
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Planar aromatic rings facilitating π–π stacking interactions.
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Hydrogen bonding through amide groups contributing to crystal lattice stability.
Research Gaps
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Lack of detailed experimental studies on its pharmacological effects.
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Limited data on its environmental impact or biodegradability.
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Absence of crystallographic analysis specific to this compound.
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